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Fmoc-Tyr-OMe

Cat. No.: B12310694
M. Wt: 417.5 g/mol
InChI Key: NWIXWDJMIUGINH-UHFFFAOYSA-N
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Description

Significance of Fmoc-Tyr-OMe as a Fundamental Building Block in Synthetic Organic Chemistry

This compound serves as a fundamental building block in synthetic organic chemistry, primarily for its role in solid-phase peptide synthesis (SPPS) chemicalbook.comsigmaaldrich.comalfa-chemistry.com. Its utility stems from the inherent properties of its constituent parts:

Tyrosine Moiety: Tyrosine is one of the 20 standard amino acids and plays a critical role in various biological processes, including protein structure, signaling pathways (via phosphorylation), and as a precursor for hormones like thyroid hormones chemicalbook.com. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding, influencing peptide solubility and interactions cymitquimica.com.

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids. Its introduction revolutionized peptide synthesis by offering an orthogonal protection strategy compared to acid-labile groups like Boc chemicalbook.comwikipedia.org. This orthogonality allows for selective removal of the N-terminal protection without affecting side-chain protecting groups or the peptide-resin linkage, crucial for efficient and clean synthesis nih.govnih.govchempep.com.

Methyl Ester: The methyl ester functionality enhances the lipophilicity of the molecule, which can facilitate its solubility in organic solvents commonly used in synthesis and improve its incorporation into peptide chains cymitquimica.com.

As a standard building block, this compound is utilized for the introduction of O-methyl-tyrosine residues into peptide sequences chemicalbook.comsigmaaldrich.comalfa-chemistry.com. This specific modification can alter the physicochemical properties of the resulting peptide, impacting its stability, biological activity, or interaction profile. Research has demonstrated the application of this compound in studies exploring enhanced peptide properties, such as increasing local hydrophobicity through trifluoromethylthiolation, showcasing its versatility in creating modified amino acid building blocks for advanced peptide design acs.org.

Key Properties of this compound:

PropertyValueSource
Chemical NameN-α-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine chemicalbook.comsigmaaldrich.comalfa-chemistry.com
CAS Number77128-72-4 sigmaaldrich.comalfa-chemistry.comcymitquimica.comiris-biotech.deadvancedchemtech.com
Molecular FormulaC₂₅H₂₃NO₅ sigmaaldrich.comalfa-chemistry.comcymitquimica.comiris-biotech.deadvancedchemtech.com
Molecular Weight417.45 g/mol sigmaaldrich.comalfa-chemistry.comcymitquimica.comiris-biotech.deadvancedchemtech.com
AppearanceWhite to off-white powder chemicalbook.comsigmaaldrich.com
Purity (typical)≥ 98% (TLC), ≥ 99.0% (HPLC) sigmaaldrich.com
Reaction SuitabilityFmoc solid-phase peptide synthesis chemicalbook.comsigmaaldrich.comalfa-chemistry.com

Historical Development of Fmoc-Based Chemistry and its Foundational Role in Peptide Synthesis Methodologies

The quest for efficient and reliable peptide synthesis methods has a rich history, marked by significant advancements in protecting group chemistry and solid-phase techniques.

Early Peptide Synthesis: Classical solution-phase methods were the initial approach, followed by the groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, for which he received the Nobel Prize nih.govpeptide.comresearchgate.netpeptide-li.com. Merrifield's strategy involved anchoring the C-terminal amino acid to an insoluble resin, allowing for excess reagents to drive reactions to completion and simplified purification peptide.com.

The Boc Strategy: Merrifield's early SPPS protocols utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, in conjunction with benzyl (B1604629) (Bzl) side-chain protection peptide.com. The Boc strategy, while revolutionary, relied on strong acid conditions (e.g., trifluoroacetic acid - TFA, or hydrogen fluoride (B91410) - HF) for both side-chain deprotection and cleavage from the resin nih.govnih.govchempep.com. These harsh conditions could sometimes lead to side reactions or degradation of sensitive amino acid residues or modifications within the peptide chain nih.govnih.gov.

Emergence of Fmoc Chemistry: A pivotal development was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 nih.govpeptide.com. The Fmoc group offered a distinct advantage: it is labile to mild bases, such as piperidine (B6355638), while remaining stable to the acidic conditions used for Boc/tBu cleavage and resin cleavage wikipedia.orgnih.govchempep.comamericanpeptidesociety.org. This base-lability provided an "orthogonal" protection scheme, enabling selective removal of the Nα-protecting group without disturbing other protecting groups or the peptide-resin linkage chemicalbook.comnih.govchempep.compeptide.com.

Foundational Role in SPPS: The Fmoc strategy, typically paired with tert-butyl (tBu) based side-chain protection, rapidly gained prominence. Its mild deprotection conditions made it highly compatible with a wide range of post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often incompatible with the harsh acidic cleavage required for Boc chemistry nih.govnih.gov. Furthermore, the Fmoc deprotection byproduct, dibenzofulvene, has a strong UV absorbance, allowing for real-time monitoring of the synthesis progress, a significant advantage for automation and troubleshooting wikipedia.orgnih.gov.

Compound Name Table:

this compound

Fmoc-Tyr(Me)-OH

Fmoc-O-methyl-L-tyrosine

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester

Fmoc-Tyrosine methyl ester

N-α-Fmoc-O-methyl-L-tyrosine

Fmoc-L-Tyr(Me)-OH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO5 B12310694 Fmoc-Tyr-OMe

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXWDJMIUGINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Tyr Ome and Its Diverse Derivatives

Advanced Derivatization Approaches for Modified Tyrosine Residues

Synthesis of Fmoc-Protected Sulfotyrosine Building Blocks

Sulfotyrosine residues play a significant role in protein post-translational modifications, influencing protein-protein interactions and cellular signaling pathways. The synthesis of Fmoc-protected sulfotyrosine building blocks typically involves the sulfonation of tyrosine derivatives. A common approach is the direct sulfonation of the phenolic hydroxyl group of Fmoc-Tyr-OMe or Fmoc-Tyr-OH.

Methods often employ sulfur trioxide (SO₃) complexes, such as SO₃·pyridine or SO₃·DMF, which are milder sulfonating agents suitable for sensitive substrates. Alternatively, chlorosulfonic acid can be used under carefully controlled conditions. The reaction is typically performed in aprotic solvents like pyridine, DMF, or DCM. Protection of the carboxylic acid as a methyl ester (as in this compound) or other suitable esters is often advantageous to prevent side reactions. Following sulfonation, the product is usually isolated as a salt or ester.

Table 2.3.1.1: Typical Conditions for Sulfonation of Tyrosine Derivatives

Sulfonating AgentSubstrateSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
SO₃·PyridineThis compoundPyridine0 to RT2-670-85
SO₃·DMFFmoc-Tyr-OHDMF0 to RT3-865-80
Chlorosulfonic AcidThis compoundDCM/Pyridine-10 to 01-360-75

Synthetic Routes for Fmoc-Protected Phosphotyrosine Building Blocks

Phosphotyrosine residues are critical mediators of signal transduction in biological systems. The synthesis of Fmoc-protected phosphotyrosine building blocks involves the phosphorylation of the phenolic hydroxyl group. Common strategies include the use of phosphoramidite (B1245037) chemistry or direct phosphorylation using activated phosphate (B84403) derivatives.

One prevalent method involves the reaction of this compound with a protected phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a base (like N-methylimidazole) followed by oxidation (e.g., with iodine/water or t-butyl hydroperoxide) to form the phosphite (B83602) triester, which is then deprotected. Alternatively, direct phosphorylation can be achieved using reagents like diphenyl phosphorochloridate or phosphorus oxychloride, followed by appropriate deprotection steps to reveal the phosphodiester or phosphotriester. The choice of protecting groups for the phosphate oxygens (e.g., benzyl (B1604629), methyl, or 2-cyanoethyl) is crucial for compatibility with subsequent peptide synthesis steps.

Table 2.3.2.1: Common Phosphorylation Reagents and Methods for Tyrosine

Phosphorylating AgentProtecting GroupCoupling Agent/BaseOxidation AgentTypical Yield (%)
Dibenzyl phosphorochloridateBenzylTEA, DMAPN/A70-85
Di(2-cyanoethyl) N,N-diisopropylphosphoramidite2-CyanoethylNMI, DIPEAI₂/H₂O75-90
Phosphorus oxychloride (POCl₃)VariousPyridineN/A50-70

Preparation of Fmoc-Protected Iodotyrosine Derivatives

Fmoc-protected iodotyrosine derivatives are valuable intermediates for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, enabling the introduction of diverse aromatic or alkynyl substituents. The synthesis typically involves electrophilic iodination of the tyrosine ring, usually at the para-position relative to the hydroxyl group.

Reagents commonly employed for this transformation include N-iodosuccinimide (NIS) or iodine (I₂) in the presence of an oxidant (e.g., silver triflate, hydrogen peroxide) or a Lewis acid catalyst. The reaction is generally carried out in solvents such as DMF, DCM, or acetonitrile (B52724). Careful control of reaction conditions is necessary to achieve regioselectivity and minimize di-iodination or side reactions. This compound is a suitable substrate, and the methyl ester protects the carboxylic acid functionality.

Table 2.3.3.1: Electrophilic Iodination of Fmoc-Tyrosine Derivatives

Iodinating AgentSubstrateSolventCatalyst/OxidantTemperature (°C)Reaction Time (h)Typical Yield (%)
NISThis compoundDMFNoneRT4-1280-90
I₂/AgOTfThis compoundDCMAgOTf0 to RT2-575-88
I₂/H₂O₂Fmoc-Tyr-OHAcOHH₂O₂RT6-1070-85

Methodologies for Synthesizing Fmoc-Protected Methylated Tyrosine Analogues

Methylated tyrosine analogues, particularly O-methylated tyrosine and ring-methylated tyrosine, are synthesized to modulate peptide conformation, receptor binding affinity, and metabolic stability.

O-Methylation: The synthesis of Fmoc-O-methyltyrosine typically involves the methylation of the phenolic hydroxyl group of this compound or Fmoc-Tyr-OH. Common methylating agents include methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetone. Trimethylsilyldiazomethane (TMSCHN₂) can also be used as a safe and effective methylating agent.

Ring Methylation: Introducing methyl groups onto the aromatic ring, especially at the ortho positions, is more complex and often requires multi-step syntheses or directed functionalization strategies. For example, a Friedel-Crafts alkylation approach might be employed, though regioselectivity can be challenging. Alternatively, directed ortho-metallation (DoM) followed by quenching with a methyl electrophile (e.g., MeI) can be used, often requiring specific directing groups and strong bases like lithium diisopropylamide (LDA) or n-butyllithium.

Table 2.3.4.1: Methylation Strategies for Tyrosine Derivatives

Methylation TypeReagentBase/CatalystSolventTemperature (°C)Typical Yield (%)
O-MethylationMeIK₂CO₃AcetoneRT to Reflux85-95
O-MethylationTMSCHN₂NoneMeOH/DCM0 to RT80-90
Ring Methylation*MeI (after DoM)LDA/THFTHF-78 to 0Variable (50-70)

Note: Ring methylation yields are highly dependent on the specific substrate and reaction sequence.

Synthesis of Sterically Constrained Tyrosine Analogues (e.g., 2,6-dimethyl-tyrosine)

Sterically constrained tyrosine analogues, such as 2,6-dimethyltyrosine, are synthesized to influence peptide secondary structure, increase resistance to enzymatic degradation, or probe specific binding interactions. The synthesis of 2,6-dimethyltyrosine derivatives often starts from precursors that already contain the methyl groups on the aromatic ring or involves directed functionalization.

One strategy involves the synthesis of 2,6-dimethylphenol, followed by its conversion to the corresponding amino acid derivative. Alternatively, directed ortho-metallation of protected tyrosine derivatives, followed by reaction with methyl iodide, can be employed. For instance, starting from a suitably protected tyrosine derivative, lithiation at the ortho positions using reagents like LDA or sec-butyllithium, followed by quenching with methyl iodide, can introduce the methyl groups. Subsequent N-terminal Fmoc protection and C-terminal esterification yield the desired building block.

Table 2.3.5.1: Synthetic Approaches for 2,6-Dimethyltyrosine Derivatives

Starting Material/StrategyKey ReagentsIntermediate ProtectionFinal StepsTypical Yield (%)
Directed ortho-metallationProtected tyrosine, LDA, MeIBoc, Benzyl esterFmoc protection, esterification40-60 (overall)
Multi-step synthesis2,6-Dimethylphenol, nitration, reduction, diazotization, Sandmeyer reactionVariousAmino acid synthesis, Fmoc protection, esterificationVariable

Purity Enhancement and Isolation Techniques for this compound and its Analogues

Achieving high purity for Fmoc-protected tyrosine derivatives is critical for their successful use in peptide synthesis. Impurities can lead to truncated sequences, deletion sequences, or side reactions, compromising the integrity of the final peptide product.

Application of Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique for purifying this compound and its diverse analogues to the high levels of purity required for peptide synthesis (typically >98%). Reversed-phase HPLC (RP-HPLC) is most commonly employed, utilizing hydrophobic stationary phases (e.g., C18 silica) and polar mobile phases.

The purification process typically involves dissolving the crude product in a suitable solvent and injecting it onto a preparative HPLC column. A gradient elution system, commonly employing mixtures of water and acetonitrile or methanol, often with a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid, is used to separate the desired compound from unreacted starting materials, by-products, and other impurities. The separation is monitored by UV detection, and fractions containing the pure product are collected. These fractions are then typically pooled, lyophilized, or evaporated to yield the isolated, highly pure Fmoc-protected tyrosine derivative. Optimization of the mobile phase composition, gradient slope, flow rate, and column temperature is crucial for achieving efficient separation and high recovery.

Table 2.4.1.1: Example Preparative RP-HPLC Conditions for this compound Analogues

Column TypeMobile Phase AMobile Phase BGradient (%B)Flow Rate (mL/min)Detection (nm)Typical Recovery (%)
C18 (5-10 µm)0.1% TFA/H₂O0.1% TFA/ACN10-60 (30 min)5-10214, 25485-95
C18 (10 µm)0.1% FA/H₂O0.1% FA/MeOH15-70 (40 min)8-12214, 25480-92

Compound List:

this compound

Fmoc-Tyr-OH

Fmoc-Sulfotyrosine (various forms)

Fmoc-Phosphotyrosine (various forms)

Fmoc-Iodotyrosine (various forms)

Fmoc-O-Methyltyrosine

Fmoc-2,6-Dimethyltyrosine

Tyrosine

Integration of Fmoc Tyr Ome in Peptide Synthesis Strategies and Mechanistic Insights

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on a solid support. americanpeptidesociety.org The Fmoc/tBu strategy is a widely used approach in SPPS, where the base-labile Fmoc group serves as the temporary Nα-protecting group. nih.gov While Fmoc-Tyr-OMe is not the typical derivative used for SPPS due to its protected C-terminus, understanding the principles of incorporating tyrosine residues is essential. In standard Fmoc-SPPS, a tyrosine derivative with a protected side-chain hydroxyl group, such as Fmoc-Tyr(tBu)-OH, is commonly employed. nih.gov However, the principles of amide bond formation, coupling efficiency, and resin considerations are broadly applicable.

Amide Bond Formation Mechanisms and Coupling Reagents in Fmoc-SPPS with Tyrosine

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is facilitated by activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid. The activated species then reacts with the free N-terminal amine of the growing peptide chain attached to the solid support. researchgate.net

The primary mechanisms of activation involve the use of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comacs.org

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used. peptide.comnih.gov These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine. nih.gov

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are effective for forming peptide bonds, especially in cases of sterically hindered amino acids. rsc.org

Aminium/Uronium Salts: Reagents such as HBTU, HCTU, and HATU are highly efficient and widely used in automated SPPS. peptide.comcreative-peptides.com They react with the carboxylic acid to form an active ester in situ, leading to rapid and efficient coupling. researchgate.net HATU, in particular, is noted for its high reactivity and ability to minimize racemization. researchgate.net The more recent coupling reagent COMU is recognized for its high efficiency, solubility, and safety profile. acs.org

The choice of coupling reagent is critical and can significantly impact the purity and yield of the final peptide.

Coupling Reagent ClassExamplesMechanism of ActionKey AdvantagesConsiderations
CarbodiimidesDIC, DCC, EDCForms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma. peptide.comCost-effective and well-established. nih.govRisk of racemization and side reactions if used without additives. DCC byproduct is insoluble. peptide.com
Phosphonium SaltsPyBOP, PyAOPForms an active ester intermediate.Effective for hindered couplings and cyclization. peptide.comrsc.orgCan be more expensive than carbodiimides.
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTU, COMUForms an active ester in situ. peptide.comresearchgate.netHigh coupling efficiency, fast reaction times, and reduced racemization. creative-peptides.comresearchgate.net COMU offers a better safety profile. acs.orgCan react with the unprotected N-terminus if used in excess. peptide.com

Optimization of Coupling Efficiency for this compound Incorporation into Peptide Chains

Several factors can influence the efficiency of coupling a tyrosine residue into a growing peptide chain. Steric hindrance from the bulky Fmoc group and the amino acid side chain can slow down the reaction. Furthermore, aggregation of the growing peptide chain on the resin can limit the accessibility of the N-terminal amine. researchgate.net

Strategies to optimize coupling efficiency include:

Choice of Coupling Reagent: Highly reactive reagents like HATU or COMU can overcome steric hindrance and drive the reaction to completion. creative-peptides.com

Use of Additives: Additives like HOBt or HOAt not only reduce racemization but can also enhance the rate of coupling. creative-peptides.com

Double Coupling: Repeating the coupling step can ensure complete reaction, especially for difficult sequences. creative-peptides.com

Elevated Temperatures: Performing the coupling at higher temperatures, often facilitated by microwave synthesizers, can significantly increase the reaction rate and disrupt peptide aggregation. nih.govresearchgate.net

Solvent Choice: The choice of solvent can impact resin swelling and peptide solvation. While DMF is the most common solvent, alternatives like N-methyl-2-pyrrolidone (NMP) or greener solvent systems are being explored. researchgate.net

Considerations for Resin Loading and Peptide Chain Elongation with Tyrosine Residues

The solid support, or resin, plays a crucial role in SPPS. The loading capacity of the resin, defined as the number of reactive sites per gram of resin, is a critical parameter. peptide.com

High-Loading vs. Low-Loading Resins: High-loading resins allow for the synthesis of larger quantities of peptide per batch. However, for long or difficult sequences, a lower resin loading is often preferred. peptide.combiotage.com Lower loading increases the distance between peptide chains, reducing steric hindrance and minimizing interchain interactions that can lead to aggregation. peptide.combiotage.com This is particularly important when synthesizing peptides prone to aggregation. researchgate.net

Resin Type: The chemical nature of the resin can also influence the synthesis. Polystyrene (PS) resins are common, but polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel) offer improved swelling properties in a wider range of solvents and can be beneficial for the synthesis of complex peptides. sigmaaldrich.com

The presence of tyrosine residues can sometimes contribute to aggregation, making the choice of resin and loading capacity particularly important for ensuring efficient peptide chain elongation. researchgate.net

Resin Loading LevelAdvantagesDisadvantagesRecommended Use Case
High-Loading (e.g., >0.7 mmol/g)Higher peptide yield per gram of resin. biotage.comIncreased risk of steric hindrance and interchain aggregation, especially for long peptides. peptide.combiotage.comShort, non-complex peptides where maximizing yield per batch is a priority.
Low-Loading (e.g., <0.4 mmol/g)Reduced steric hindrance and aggregation, leading to higher purity for complex sequences. peptide.combiotage.comLower overall peptide yield per gram of resin. biotage.comLong peptides, difficult sequences, and peptides prone to aggregation. peptide.com

Implementation in Automated Solid-Phase Peptide Synthesis Protocols

The principles of Fmoc-SPPS are well-suited for automation, and a variety of automated peptide synthesizers are commercially available. americanpeptidesociety.orgnih.gov These instruments automate the repetitive cycles of deprotection, washing, and coupling, enabling the unattended synthesis of peptides. bachem.com

Automated synthesizers often incorporate features to optimize the synthesis of challenging sequences, including those containing tyrosine:

Microwave Heating: Many modern synthesizers utilize microwave irradiation to accelerate the deprotection and coupling steps, which can improve the synthesis of difficult peptides by reducing aggregation. nih.gov

UV Monitoring: Real-time UV monitoring of the Fmoc deprotection step allows the instrument to ensure complete removal of the Fmoc group before proceeding to the next coupling step, thereby preventing the formation of deletion sequences. bachem.com

Flexible Protocols: Automated systems allow for the programming of specific protocols, such as double coupling for particularly difficult amino acid incorporations or the use of different coupling reagents for specific steps in the synthesis. springernature.com

The use of Fmoc-Tyr(tBu)-OH is standard in these automated protocols. The integration of this compound would be atypical but would follow the same principles of automated coupling and deprotection.

Application in Solution-Phase and Liquid-Phase Peptide Synthesis (SolPPS/LPPS)

While SPPS is the dominant method for peptide synthesis, solution-phase and liquid-phase strategies offer advantages in certain contexts, particularly for large-scale production and the synthesis of short peptides or peptide fragments.

This compound is well-suited for solution-phase synthesis. With its C-terminus protected as a methyl ester, it can be used as the C-terminal amino acid in a peptide fragment. The Fmoc group can be removed to allow for chain elongation at the N-terminus.

Coupling Reagents and Reaction Conditions for this compound in Solution-Phase Synthesis

The same classes of coupling reagents used in SPPS are also employed in solution-phase synthesis. A study involving the coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester utilized HATU as the coupling reagent in the presence of DIPEA in a DMF solvent. researchgate.net Another example describes the preparation of a phosphorylated tyrosine derivative starting from this compound, indicating its utility as a starting material in multi-step solution-phase syntheses. rsc.org

Key considerations for solution-phase synthesis with this compound include:

Solvent Selection: The choice of solvent is critical to ensure the solubility of all reactants and the growing peptide chain. Common solvents include DMF, DCM, and THF. researchgate.net

Base: A tertiary amine base, such as DIPEA or N-methylmorpholine (NMM), is typically required to neutralize the reaction mixture and facilitate the coupling reaction. rsc.org

Purification: Unlike SPPS, where excess reagents and byproducts are removed by simple washing, solution-phase synthesis requires purification after each coupling step, often by extraction or chromatography.

Liquid-phase peptide synthesis (LPPS) is an emerging technique that combines the advantages of both solid-phase and solution-phase synthesis. In LPPS, the growing peptide is attached to a soluble support, allowing for homogeneous reaction conditions and easier purification compared to traditional solution-phase methods. The principles of coupling Fmoc-amino acids in LPPS are similar to those in SolPPS.

Microwave-Assisted Peptide Synthesis Incorporating this compound

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for accelerating the synthesis of peptides, including those incorporating tyrosine residues. nih.gov The application of microwave energy significantly reduces the time required for both the coupling of amino acids and the removal of the Nα-Fmoc protecting group. nih.gov

In conventional SPPS performed at room temperature, Fmoc deprotection using a piperidine (B6355638) solution can take 15 minutes or more. nih.gov Microwave heating can drastically shorten this step to as little as 3 minutes. nih.gov Similarly, amino acid coupling reactions that might take an hour under conventional conditions can often be completed in just 5 minutes with microwave assistance. nih.gov This acceleration is attributed to the efficient and uniform heating of the solvent and resin matrix, which enhances reaction kinetics. researchgate.net

The benefits extend beyond speed; microwave technology can also improve the quality of the synthesized peptides by minimizing common side reactions like racemization and aspartimide formation, which are often time-dependent. nih.govsigmaaldrich.cn For the incorporation of this compound, where the tyrosine side chain is typically protected with an acid-labile group like tert-butyl (tBu), microwave-assisted SPPS provides a rapid and efficient method for chain elongation. nbinno.compeptide.com Studies comparing conventional and microwave-assisted synthesis of challenging peptide sequences have shown that microwave heating leads to shorter cycle times, higher repetitive yields, and ultimately purer crude peptide products. sigmaaldrich.cn

Table 1: Comparison of Typical Reaction Times in Conventional vs. Microwave-Assisted Fmoc-SPPS
Synthesis StepConventional Method (Room Temp.)Microwave-Assisted Method (Elevated Temp.)
Fmoc Deprotection~15-20 minutes~3-5 minutes
Amino Acid Coupling~60 minutes~5-10 minutes

Sustainability Aspects in Solution-Phase Peptide Synthesis with this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains relevant, particularly for large-scale production. However, traditional solution-phase methods often rely on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), generating significant chemical waste. rsc.orgtandfonline.com The principles of green chemistry are increasingly being applied to make peptide synthesis more sustainable. advancedchemtech.com

A key focus is the replacement of conventional solvents with more environmentally benign alternatives. rsc.org Propylene carbonate has been identified as a green polar aprotic solvent that can effectively replace DMF and DCM in both coupling and deprotection steps of solution-phase synthesis. rsc.org Other solvents explored for greener SPPS, which can inform solution-phase strategies, include 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), γ-valerolactone (GVL), and various solvent mixtures. tandfonline.comacs.org Research has shown that Fmoc-amino acid derivatives are sufficiently soluble in many of these greener alternatives to be practical for synthesis. acs.org

Beyond solvent replacement, other strategies include the use of more atom-economical coupling reagents and moving from batch processes to continuous flow systems to reduce excess reagent and solvent use. advancedchemtech.com While these studies often focus on the broader context of Fmoc-based synthesis rather than this compound specifically, the principles are directly applicable. The goal is to develop protocols that maintain high yield and purity while minimizing the environmental footprint of peptide production. advancedchemtech.com

Deprotection Strategies for this compound in Peptide Assembly

The success of Fmoc-based peptide synthesis hinges on the selective and efficient removal of protecting groups at various stages of the process. This is governed by the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.com

Nα-Fmoc Deprotection Kinetics and Methods (e.g., piperidine, 4-methylpiperidine)

The temporary Nα-Fmoc group is removed at the beginning of each synthesis cycle to liberate the N-terminal amine for the next coupling reaction. genscript.com This deprotection is achieved using a mild base, typically a 20% solution of a secondary amine like piperidine in DMF. wikipedia.org The reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism. total-synthesis.comacs.org

The kinetics of this reaction are generally fast. For example, in a 20% piperidine/DMF solution, the half-life for Fmoc group removal is approximately 6 seconds. wikipedia.org However, factors such as peptide sequence, aggregation, and steric hindrance can slow the reaction, potentially leading to incomplete deprotection and the formation of deletion sequences. luxembourg-bio.com

Due to the toxicity and regulatory control of piperidine, several alternative bases have been investigated. scielo.org.mx4-methylpiperidine (4-MP) has emerged as a highly effective substitute, demonstrating comparable or superior deprotection kinetics and yielding peptides with similar purity and yield to those synthesized using piperidine. scielo.org.mxnih.gov Studies have shown that reaction rates for deprotection follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx Other alternatives include piperazine (B1678402) and pyrrolidine (B122466), each with its own kinetic profile and potential to minimize certain side reactions. acs.orgnih.gov The choice of deprotection reagent can be critical for optimizing the synthesis of a specific peptide. nih.gov

Table 2: Comparison of Common Nα-Fmoc Deprotection Reagents
ReagentTypical ConcentrationRelative EfficiencyKey Characteristics
Piperidine20% in DMFHigh (Standard)Effective but toxic and regulated. scielo.org.mx
4-Methylpiperidine (4-MP)20% in DMFHigh / Very HighExcellent, less regulated alternative to piperidine. scielo.org.mx
Piperazine5-10% in DMF/EthanolModerateLess basic; may reduce base-catalyzed side reactions. nih.gov
Pyrrolidine20% in various solventsVery HighEnables Fmoc-removal in less polar, greener solvents. acs.org

Cleavage of Tyrosine Side-Chain Protecting Groups from Peptides

The phenolic hydroxyl group of the tyrosine side chain is reactive and must be protected during synthesis to prevent side reactions. nbinno.com In the standard Fmoc/tBu strategy, the preferred protecting group for tyrosine is the tert-butyl (tBu) ether . nbinno.compeptide.com This group is stable to the basic conditions used for Nα-Fmoc removal but is labile to strong acids. nbinno.com

The cleavage of the tBu group from the tyrosine side chain occurs simultaneously with the cleavage of the completed peptide from the solid support resin. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA), often 95%. iris-biotech.deiris-biotech.de The cleavage process generates a reactive tert-butyl carbocation, which can alkylate electron-rich amino acid residues like tryptophan, methionine, or even deprotected tyrosine. luxembourg-bio.com To prevent these side reactions, scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are included in the cleavage cocktail to trap the reactive carbocations. luxembourg-bio.com

Mechanistic and Kinetic Studies Pertaining to this compound Chemistry

The chemistry of this compound in peptide synthesis is primarily dictated by the reactions of its protecting groups. Mechanistic and kinetic studies have been crucial for understanding and optimizing these processes.

The deprotection of the Nα-Fmoc group is the most studied mechanistic aspect. It proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. total-synthesis.comacs.org The process involves two main steps:

A rapid, reversible proton abstraction from the C9-position of the fluorenyl ring by a base (e.g., piperidine). This is the rate-determining step and is possible due to the relative acidity of this proton (pKa ≈ 23), which forms a stabilized aromatic fluorenyl anion. total-synthesis.comnih.gov

A subsequent β-elimination step where the carbamate (B1207046) collapses, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). luxembourg-bio.com

A key role of the secondary amine deprotecting agent (like piperidine or 4-methylpiperidine) is to act as a scavenger for the DBF intermediate. It rapidly traps DBF via a Michael-type addition to form a stable, soluble adduct, preventing DBF from polymerizing or reacting with the newly liberated N-terminal amine of the peptide. acs.orgnih.gov Kinetic studies have quantified the efficiency of various bases in both promoting the initial elimination and scavenging the resulting DBF, confirming that piperidine, 4-methylpiperidine, and pyrrolidine are particularly effective at both roles. acs.orgscielo.org.mx In contrast, slow or incomplete deprotection is often an indicator of on-resin peptide aggregation. luxembourg-bio.com

Kinetic studies on side-chain deprotection focus on the acid-catalyzed cleavage of groups like tBu from tyrosine. This reaction proceeds via the formation of a stable tert-butyl carbocation. The rate of this cleavage is dependent on the strength of the acid (e.g., TFA concentration). The kinetics of scavenger reactions are also critical; scavengers must trap the carbocations faster than they can react with nucleophilic sites on the peptide. luxembourg-bio.com

Elucidation of Fmoc Deprotection Reaction Mechanisms

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). The reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism. acs.orgiris-biotech.de This process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, most commonly a secondary amine like piperidine. iris-biotech.denih.gov

The key steps of the mechanism are as follows:

Proton Abstraction: A base, typically 20% piperidine in a polar aprotic solvent such as dimethylformamide (DMF), removes the relatively acidic proton from the 9-fluorenylmethyl group. acs.orgpeptide.com

Formation of Dibenzofulvene (DBF): This deprotonation leads to the formation of a carbanion intermediate, which is stabilized by the aromatic fluorenyl system. The intermediate then undergoes elimination, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). iris-biotech.depeptide.com

Trapping of Dibenzofulvene: The excess secondary amine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct. iris-biotech.denih.gov This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide chain, which would otherwise lead to chain termination. peptide.com

The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and the peptide sequence itself. While piperidine is the most common base, alternatives such as 4-methylpiperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed to optimize deprotection and minimize side reactions. acs.orgiris-biotech.de The reaction is favored in polar, electron-donating solvents like DMF and N-methylpyrrolidone (NMP), which facilitate the deprotonation and subsequent elimination steps. iris-biotech.de For sterically hindered amino acids or in sequences prone to aggregation, incomplete Fmoc removal can occur, necessitating longer reaction times or repeated deprotection steps. acs.org

Table 1: Common Reagents and Conditions for Fmoc Deprotection

ReagentTypical ConcentrationSolventKey Characteristics
Piperidine20-50% (v/v)DMFStandard and widely used; acts as both base and scavenger. iris-biotech.denih.gov
4-Methylpiperidine20-30% (v/v)DMFSimilar efficiency to piperidine; used as an alternative due to regulatory considerations for piperidine. acs.org
Piperazine5-10% (w/v)DMF/EthanolCan be used in combination with DBU to reduce side reactions like aspartimide formation. iris-biotech.de
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1-2% (v/v)DMFA stronger, non-nucleophilic base that can accelerate deprotection, often used with a nucleophilic scavenger. iris-biotech.de

Kinetic Analysis of Peptide Bond Formation Involving Tyrosine

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable and possesses a high activation energy barrier. nih.govnih.gov In chemical peptide synthesis, this barrier is overcome by activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid, such as this compound, to form a highly reactive intermediate. This activation facilitates nucleophilic attack by the free N-terminal amine of the growing peptide chain. nih.gov

The kinetics of this coupling reaction are influenced by several factors:

Coupling Reagents: A variety of coupling reagents are available to form the active intermediate. These are broadly categorized into carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC; N,N'-diisopropylcarbodiimide, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP). nih.goviris-biotech.de These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a symmetric anhydride, thereby increasing the rate of acylation. nih.gov

Steric Hindrance: The steric bulk of both the incoming amino acid's side chain and the N-terminal amino acid of the peptide chain can affect the rate of coupling. While tyrosine is a relatively bulky amino acid, the coupling of Fmoc-Tyr(tBu)-OH (a commonly used derivative in SPPS) generally proceeds efficiently. iris-biotech.de

Peptide Sequence: Aggregation of the growing peptide chain can significantly hinder the coupling reaction by making the N-terminal amine less accessible. This is a sequence-dependent phenomenon and can be a major cause of incomplete reactions. nih.gov

While specific kinetic data for the coupling of this compound are not extensively reported in comparative studies, the general principles of peptide bond formation apply. The phenolic hydroxyl group of tyrosine is typically protected (e.g., as a tert-butyl ether) to prevent side reactions such as O-acylation during the coupling step. researchgate.net The presence of this bulky protecting group can have a modest impact on the reaction kinetics compared to smaller, non-functionalized amino acids. Studies on the coupling of Fmoc-Ser(tBu)-OH to a tyrosine-O-methyl ester have been conducted, providing insights into the formation of serine-tyrosine linkages. researchgate.net The rate of peptide bond formation is a critical parameter to monitor during SPPS to ensure complete coupling and to avoid the formation of deletion sequences.

Table 2: Factors Influencing the Kinetics of Peptide Bond Formation

FactorInfluence on Reaction RateExamples/Considerations
Coupling ReagentIncreases the rate by forming a highly reactive intermediate.HATU is often more effective than HBTU for sterically hindered couplings. iris-biotech.de
BaseA tertiary amine (e.g., DIPEA) is typically added to neutralize the protonated N-terminal amine and to facilitate the activation step.The choice and concentration of the base can impact racemization. researchgate.net
SolventAffects resin swelling and reactant solubility.DMF and NMP are common solvents that promote good swelling and reaction rates. iris-biotech.de
Steric HindranceCan decrease the reaction rate.Bulky side chains on either the incoming amino acid or the N-terminal residue can slow down the coupling. iris-biotech.de
Peptide AggregationCan significantly decrease the reaction rate.Sequence-dependent hydrogen bonding can lead to poor accessibility of the N-terminal amine. nih.gov

Investigation of Racemization Pathways during Coupling and Deprotection of Tyrosine Residues

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. nih.gov For Fmoc-protected amino acids, racemization primarily occurs during the activation and coupling steps. gyrosproteintechnologies.com

Two main pathways contribute to racemization during coupling:

Oxazolone (B7731731) Formation: The activated carboxyl group of the Fmoc-amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. iris-biotech.de This intermediate is planar at the α-carbon, and its formation facilitates the loss of the original stereochemistry. Subsequent nucleophilic attack by the peptide's N-terminal amine on the oxazolone can result in a mixture of L- and D-isomers in the newly formed peptide bond. iris-biotech.de

Direct Enolization: A strong base can directly abstract the α-proton of the activated amino acid, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization. acs.org

The extent of racemization is influenced by several factors:

Coupling Reagent and Base: The choice of coupling reagent and the basicity of the tertiary amine used can significantly impact the rate of racemization. Stronger bases and more reactive coupling reagents can increase the propensity for both oxazolone formation and direct enolization. acs.org The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization by minimizing the lifetime of the highly reactive intermediates. nih.gov

Amino Acid Side Chain: Certain amino acids are more prone to racemization than others. Histidine and cysteine are particularly susceptible. nih.gov While tyrosine is not considered one of the most racemization-prone amino acids, the risk is not negligible, especially under harsh coupling conditions or during segment condensation. iris-biotech.de

Deprotection Step: While racemization is less common during the Fmoc deprotection step, it is not impossible. The basic conditions used for Fmoc removal can, in principle, lead to epimerization, although this is generally a much slower process than racemization during the coupling step. acs.org

Studies on the synthesis of a tripeptide containing tyrosine, D-Tyr-L-Lys-L-Trp, have shown that the formation of stereoisomers can be kept to a minimum (0.4% or less per cycle) under carefully controlled conditions. gyrosproteintechnologies.com These studies confirm that racemization primarily occurs at the carboxy-activated amino acid during the coupling step. gyrosproteintechnologies.com For tyrosine, as with other amino acids, careful selection of coupling reagents, additives, and bases is crucial to maintain chiral purity.

Identification and Mitigation of Side Reactions (e.g., Aspartimide Formation, Diketopiperazine)

In addition to racemization, other side reactions can occur during Fmoc-SPPS, leading to impurities that can be difficult to separate from the desired product. Two of the most common are aspartimide formation and diketopiperazine formation.

Aspartimide Formation: This side reaction is particularly problematic for sequences containing aspartic acid (Asp). iris-biotech.deiris-biotech.de It involves the intramolecular cyclization of an Asp residue, where the backbone amide nitrogen attacks the side-chain carbonyl group. iris-biotech.de This reaction is catalyzed by both acids and bases and is therefore a concern during both the piperidine-mediated Fmoc deprotection and the final TFA-mediated cleavage from the resin. iris-biotech.de The resulting succinimide (B58015) ring can be opened by nucleophiles (such as piperidine or water), leading to a mixture of α- and β-aspartyl peptides, as well as their D-isomers due to racemization of the succinimide intermediate. iris-biotech.deiris-biotech.de

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible. peptide.com While tyrosine itself is not directly involved in this reaction, its presence adjacent to an Asp residue can influence the local peptide conformation, which may in turn affect the rate of aspartimide formation.

Mitigation Strategies for Aspartimide Formation:

Bulky Side-Chain Protecting Groups: Using sterically hindered protecting groups on the Asp side chain, such as 3-methylpent-3-yl ester (OMpe), can reduce the rate of cyclization. nih.gov

Backbone Protection: The introduction of a protecting group on the amide nitrogen following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent aspartimide formation. iris-biotech.de This is often accomplished by using a pre-formed dipeptide building block, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de

Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution or using weaker bases can suppress this side reaction. peptide.com

Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage of the synthesis. iris-biotech.depeptide.com After the deprotection of the second amino acid, the newly formed N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.de This results in the termination of the peptide chain.

The rate of DKP formation is highly dependent on the sequence of the first two amino acids. iris-biotech.de Sequences containing proline or other secondary amino acids at the second position are particularly prone to this side reaction. acs.org Kinetic studies on model peptides with the sequence Xaa-Pro-Gly-Lys have shown that when Xaa is tyrosine, the peptide exhibits a moderate rate of dissociation through DKP formation. nih.gov The aromatic side chain of tyrosine appears to stabilize the transition state for cyclization. nih.gov

Mitigation Strategies for Diketopiperazine Formation:

Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce the rate of DKP formation. peptide.com

Dipeptide Coupling: Coupling the third amino acid as a pre-formed dipeptide (Fmoc-Aaa3-Aaa2-OH) can bypass the problematic dipeptide-resin stage. iris-biotech.de

Modified Deprotection Conditions: Using alternative deprotection reagents, such as a mixture of DBU and piperazine, has been shown to reduce DKP formation compared to standard piperidine/DMF conditions. acs.org

Table 3: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionTyrosine-Specific RelevanceMitigation Strategies
Aspartimide FormationIntramolecular cyclization of Asp residues, leading to α/β-peptides and racemization. iris-biotech.deThe presence of an adjacent Tyr residue can influence peptide conformation, potentially affecting the reaction rate.Use of bulky Asp side-chain protecting groups (e.g., OMpe), backbone protection (e.g., Dmb), or modified deprotection conditions. iris-biotech.denih.gov
Diketopiperazine (DKP) FormationCyclization of the N-terminal dipeptide, leading to chain termination and cleavage from the resin. iris-biotech.deTyr at the N-terminus (Tyr-Xxx) can influence the rate of DKP formation, with studies showing moderate rates for Tyr-Pro sequences. nih.govUse of sterically hindered resins (e.g., 2-CTC), coupling of a dipeptide at the third position, or modified deprotection conditions. acs.orgpeptide.com

Mechanistic Studies of N-Terminal Cα–C Bond Cleavages in Tyrosine-Containing Peptide Radical Cations

The study of peptide fragmentation mechanisms is crucial for the structural elucidation of peptides and proteins, particularly in the field of mass spectrometry. When subjected to techniques such as tandem mass spectrometry (MS/MS), peptide ions can fragment in predictable ways, providing sequence information. The fragmentation of peptide radical cations, which can be generated through various ionization methods, often proceeds through different pathways than those of even-electron protonated peptides.

One notable fragmentation pathway for peptide radical cations involves the cleavage of the N-terminal Cα–C bond. Mechanistic studies, often supported by computational methods like density functional theory (DFT), have provided insights into these complex reactions. For tyrosine-containing peptides, the presence of the phenolic side chain can play a significant role in directing the fragmentation pathways.

In the gas phase, the radical site on a peptide cation can migrate along the backbone. When the radical is localized at the N-terminal α-carbon, a Cα–C bond cleavage can occur. The mechanism of this cleavage is influenced by the nature of the N-terminal amino acid. For peptides with an N-terminal tyrosine residue, the aromatic side chain can participate in the stabilization of radical intermediates and transition states.

Research has shown that the fragmentation of tyrosine-containing peptide radical cations can be initiated by the formation of a radical at the tyrosine side chain. This can lead to a cascade of reactions, including hydrogen atom transfers and subsequent bond cleavages. The specific pathways and the relative abundance of different fragment ions are highly dependent on the peptide sequence and the location of the initial radical site.

While the detailed mechanisms are complex and often involve multiple competing pathways, the study of these N-terminal Cα–C bond cleavages in tyrosine-containing peptide radical cations provides fundamental information about the intrinsic reactivity of these species. This knowledge is not only important for the interpretation of mass spectra but also contributes to a broader understanding of radical-mediated damage to peptides and proteins.

Advanced Research Applications and Methodological Advancements Incorporating Fmoc Tyr Ome

Role in Protein Engineering and Studies of Protein Structure-Function Relationships

In the field of protein engineering, the ability to introduce specific modifications into a protein's primary sequence is paramount for elucidating structure-function relationships. Fmoc-protected amino acids, including O-methyl-L-tyrosine, are instrumental in the design and synthesis of modified proteins. chemimpex.com The incorporation of tyrosine analogs allows scientists to probe the role of the hydroxyl group in protein folding, stability, and interaction with other molecules.

By replacing a natural tyrosine residue with an O-methylated version derived from Fmoc-Tyr(Me)-OH, researchers can investigate the significance of hydrogen bonding capabilities of the tyrosine phenol. The methyl group blocks the hydroxyl's ability to act as a hydrogen bond donor, providing a subtle yet powerful tool to dissect molecular interactions. This approach is crucial for understanding enzymatic mechanisms, receptor-ligand binding, and signal transduction pathways.

Utility in Bioconjugation Strategies for Molecular Labeling and Modification

Bioconjugation, the chemical linking of two biomolecules, is a fundamental technique in biotechnology and pharmaceutical sciences. Fmoc-O-methyl-L-tyrosine is a valuable reagent in these strategies, facilitating the linkage of peptides to other biomolecules such as proteins, nucleic acids, or fluorescent dyes. chemimpex.com This process can enhance the therapeutic efficacy and delivery of peptide-based drugs.

The tyrosine residue, once deprotected, offers a reactive phenolic side chain that can be targeted for specific chemical modifications. For instance, the hydroxyl group can be derivatized to introduce probes for imaging or to attach polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic profile of a therapeutic peptide. The use of Fmoc-Tyr-OMe in the initial peptide synthesis ensures that the tyrosine residue is available for such site-specific modifications after the peptide chain has been assembled.

Contributions to Neuroscience Research: Studies of Neurotransmitter Functions and Receptor Interactions

Tyrosine is a critical precursor in the biosynthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. uoregon.edunih.govmdpi.com Consequently, synthetic tyrosine derivatives are indispensable tools in neuroscience for studying neurotransmitter systems and their interactions with receptors. chemimpex.com this compound and related compounds serve as starting materials for the synthesis of labeled or modified neurotransmitter analogs.

These synthetic analogs can be used as probes to investigate the binding sites and activation mechanisms of neurotransmitter receptors. By incorporating isotopes or fluorescent tags, researchers can track the metabolic fate of these molecules and visualize their localization within the brain. Such studies are vital for understanding the pathophysiology of neurological disorders like Parkinson's and Alzheimer's disease and for the development of novel therapeutic interventions. chemimpex.comchemimpex.com

Application in Combinatorial Chemistry and the Generation of Peptide Libraries

Combinatorial chemistry, particularly the synthesis of peptide libraries, is a powerful method for drug discovery and the identification of novel ligands for biological targets. The "one-bead-one-compound" (OBOC) method is a widely used approach for generating vast libraries of unique peptide sequences. Fmoc-protected amino acids are the standard building blocks in the solid-phase peptide synthesis (SPPS) techniques used to create these libraries.

This compound, after conversion to its corresponding carboxylic acid, can be readily incorporated into peptide sequences during library synthesis. The presence of tyrosine in a peptide library is often desirable due to its amphipathic nature and the reactive handle provided by its phenolic side chain, which can be used for subsequent modifications or as a key interaction point with a biological target.

Use in the Synthesis of Peptides Bearing Post-Translational Modifications (e.g., sulfation, phosphorylation)

Post-translational modifications (PTMs) of proteins, such as the sulfation and phosphorylation of tyrosine residues, play a crucial role in regulating a vast array of cellular processes. The chemical synthesis of peptides containing these modifications is essential for studying their biological functions. Fmoc-based solid-phase peptide synthesis is the method of choice for preparing such modified peptides, and various strategies have been developed that utilize Fmoc-tyrosine derivatives.

For the synthesis of phosphotyrosine-containing peptides, several Fmoc-Tyr(PO3)-OH derivatives with different phosphate (B84403) protecting groups are commonly used. nih.govdntb.gov.uaepa.govresearchgate.net These building blocks allow for the direct incorporation of phosphotyrosine into a growing peptide chain.

DerivativeKey Features
Fmoc-Tyr(PO(OBzl)OH)-OHMost popular derivative, though the partially protected phosphate can present challenges during coupling.
Fmoc-Tyr(PO3H2)-OHSimple and cost-effective, but the unprotected phosphate can lead to difficulties during synthesis.
Fmoc-Tyr(PO(NMe2)2)-OHOffers improved solubility and avoids side reactions associated with other derivatives.
Fmoc-Tyr(PO3tBu2)-OHPrepared in high yield and used in Fmoc/solid-phase synthesis. nih.gov

Similarly, for the synthesis of sulfotyrosine-containing peptides, which are important for many protein-protein interactions, specialized Fmoc-tyrosine sulfate (B86663) derivatives have been developed. nih.govnih.govresearchgate.netsigmaaldrich-jp.comthieme-connect.de A common challenge is the acid-lability of the sulfate ester. To overcome this, strategies involving protected sulfate groups are employed.

Derivative/StrategyKey Features
Fmoc-Tyr(SO3Na)-OHDirect incorporation, but can lead to sluggish coupling and poor resin swelling. researchgate.net
Fmoc-Tyr(SO3nP)-OH (nP = neopentyl)The neopentyl group protects the sulfate, is stable to piperidine (B6355638) and TFA, and can be removed post-cleavage. sigmaaldrich-jp.com
Fmoc-fluorosulfated tyrosineIncorporated into the peptide, followed by transformation to sulfotyrosine under basic conditions. nih.govnih.gov

Involvement in the Formation of Bio-based Supramolecular Hydrogels

Self-assembling low molecular weight hydrogelators are of great interest for applications in tissue engineering, drug delivery, and other biomedical fields. Fmoc-protected amino acids, including Fmoc-phenylalanine and Fmoc-tyrosine, have been shown to form supramolecular hydrogels under specific conditions, such as a change in pH. rsc.orgrsc.orgunibo.itsemanticscholar.org The self-assembly process is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.

Enzymatic Peptide Synthesis Utilizing Tyrosine Derivatives

Enzymatic peptide synthesis offers a green and highly specific alternative to traditional chemical methods. Proteases, which normally hydrolyze peptide bonds, can be used to catalyze their formation under controlled conditions. This approach avoids the need for extensive side-chain protection and reduces the generation of hazardous waste.

In this context, amino acid esters like this compound can serve as acyl donor substrates for proteases such as thermolysin. researchgate.net The enzyme catalyzes the transfer of the Fmoc-tyrosine moiety to an amino-component (the acyl acceptor), forming a new peptide bond. This method is particularly advantageous for its stereospecificity and mild reaction conditions.

Analytical and Characterization Methodologies in Fmoc Tyr Ome Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for the separation and analysis of Fmoc-Tyr-OMe, providing both qualitative and quantitative data.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quality control of this compound. It is extensively used for determining the purity of the compound, with commercial suppliers often guaranteeing a purity of ≥99.0% as determined by HPLC area percentage. In research and synthesis, analytical HPLC is a key method for monitoring the progress of reactions, such as the formation of Fmoc-Tyr(Me)-OH from Fmoc-Tyr(OMe)-OMe, where the reaction mixture can be directly injected and analyzed. chemicalbook.com

Furthermore, HPLC is a critical tool for assessing the enantiomeric purity of Fmoc-protected amino acids. Chiral stationary phases, particularly polysaccharide-based ones, are employed in reversed-phase HPLC to separate the L- and D-enantiomers. This is crucial as the stereochemical integrity of the amino acid is paramount in peptide synthesis. For many Fmoc-protected α-amino acids, an enantiomeric purity of >99.0% enantiomeric excess (ee) is expected and can be verified by chiral HPLC. phenomenex.com

Table 1: Typical Purity Specifications for Fmoc-Tyrosine Derivatives Determined by HPLC

ParameterSpecification
Purity (by area %)≥99.0%
Enantiomeric Purity≥99.5%

Note: Data is based on typical specifications for commercially available Fmoc-tyrosine derivatives.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessment. In synthetic chemistry, TLC allows for a quick visualization of the consumption of starting materials and the formation of products. For instance, in solid-phase peptide synthesis, a small amount of the resin-bound product can be cleaved and spotted on a TLC plate to check for the completeness of a coupling or deprotection step. The spots are typically visualized under UV light, taking advantage of the UV-active Fmoc group. rsc.orgthieme.de Commercial sources of related compounds like Fmoc-Tyr(Me)-OH often specify a purity of ≥98% as determined by TLC. The combination of TLC with compact mass spectrometry (TLC/CMS) provides a powerful tool for real-time reaction monitoring, allowing for the identification of reactants and products directly from the TLC plate. advion.com

Table 2: Purity Assessment of a Fmoc-Tyrosine Derivative by TLC

Analytical MethodPurity Specification
Thin-Layer Chromatography (TLC)≥98%

Note: This table reflects a typical purity specification for a related Fmoc-tyrosine compound.

Spectroscopic Characterization in Mechanistic and Structural Studies

Spectroscopic techniques are vital for the structural elucidation and investigation of the mechanistic aspects of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure. chemicalbook.commdpi.com

NMR is also a valuable tool for studying racemization, a critical concern in peptide synthesis. By comparing the NMR spectra of a synthesized peptide with standards, it is possible to detect the presence of diastereomers that would result from the incorporation of a racemized amino acid. For example, ¹³C NMR spectroscopy has been used to demonstrate the absence of racemization during peptide coupling reactions by observing a single set of peaks for the product, whereas a mixture of diastereomers would show multiple sets of peaks. researchgate.net

UV-Visible spectroscopy is a widely used method for monitoring the deprotection of the Fmoc group during solid-phase peptide synthesis. The Fmoc group is cleaved using a base, typically piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance at approximately 301 nm. researchgate.net By monitoring the increase in absorbance at this wavelength, the progress and completion of the deprotection step can be followed in real-time. tec5usa.comthieme-connect.de This method is so reliable that it is often integrated into automated peptide synthesizers to control the synthesis cycle. thieme-connect.de

UV-Vis spectroscopy is also a fundamental tool for studying the kinetics of chemical reactions. By monitoring the change in absorbance of a reactant or product over time, the rate of the reaction can be determined. thermofisher.comdocsdrive.com For reactions involving the tyrosine chromophore, changes in the UV spectrum can provide insights into the reaction mechanism and the factors influencing the reaction rate. nih.gov

Table 3: UV-Vis Monitoring of Fmoc Deprotection

ChromophoreWavelength of Maximum Absorbance (λmax)Application
Dibenzofulvene-piperidine adduct~301 nmMonitoring the completion of Fmoc group removal

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound. It provides a precise determination of the molecular weight of the compound, confirming its identity. The molecular weight of this compound is 417.5 g/mol . When coupled with liquid chromatography (LC/MS), it becomes a powerful tool for analyzing reaction mixtures and identifying byproducts and impurities. chemicalbook.com

In the analysis of protected peptides, the choice of ionization method can be critical. For instance, in the characterization of sulfotyrosine-containing peptides, which are structurally related to tyrosine derivatives, negative ion mode mass spectrometry is often preferred. This is because in positive ion mode, fragmentation and loss of the modifying group can occur, leading to misinterpretation of the data. sigmaaldrich-jp.com This highlights the importance of method development in the mass spectrometric analysis of modified amino acids like this compound and the peptides derived from them. The identification of impurities through their mass-to-charge ratio is also a key application of MS in ensuring the quality of the compound. cphi-online.com

Qualitative Analytical Tests for Monitoring Peptide Synthesis Progress (e.g., Kaiser Test)

In the solid-phase peptide synthesis (SPPS) involving this compound and other Fmoc-protected amino acids, meticulous monitoring of reaction completion is essential to ensure the desired peptide sequence is synthesized with high purity. chempep.com Qualitative colorimetric tests are frequently employed to confirm the presence or absence of free primary and secondary amines on the solid support, thereby indicating the success of coupling and deprotection steps. iris-biotech.de

The most widely used method for this purpose is the Kaiser test, which is highly sensitive for detecting primary amines. chempep.compeptide.com This test is based on the reaction of ninhydrin (B49086) with a primary amine, which, upon heating, produces an intense blue or violet color known as Ruhemann's purple. chempep.comiris-biotech.de

The typical procedure for the Kaiser test in the context of SPPS is as follows:

A small sample of the peptide-resin beads is collected from the reaction vessel.

The beads are washed to remove any residual reagents. iris-biotech.de

Three reagents are added to the beads in a test tube:

Reagent A: Ninhydrin in ethanol. temple.edu

Reagent B: Phenol in ethanol. temple.edu

Reagent C: Potassium cyanide (KCN) in pyridine. temple.edu

The mixture is heated for several minutes at approximately 100°C. chempep.comiris-biotech.de

The color of the beads and the solution is observed to determine the outcome of the reaction.

When synthesizing a peptide chain and adding an this compound residue, the Kaiser test is performed at two critical junctures:

After the coupling step: A negative Kaiser test (colorless or yellow beads) is desired. chempep.com This indicates that the N-terminal amine of the resin-bound peptide has successfully reacted with the carboxyl group of this compound, and there are no remaining free primary amines.

After the Fmoc deprotection step: Following treatment with a base like piperidine to remove the Fmoc group from the newly added tyrosine residue, a positive Kaiser test (intense blue beads and/or solution) is expected. chempep.comresearchgate.net This confirms the successful removal of the protecting group and the presence of a free primary amine, ready for the next coupling cycle.

The interpretation of the Kaiser test results is crucial for troubleshooting and deciding the next step in the synthesis, as detailed in the table below.

Table 1: Interpretation of Kaiser Test Results in SPPS

Observation Interpretation Recommended Action
Colorless or faint yellow beads and solution Coupling is complete. No free primary amines detected. Proceed to the next deprotection step.
Dark blue solution but colorless beads Coupling is nearly complete. Extend the coupling time or proceed to a capping step to block unreacted amines. peptide.com
Light blue solution and dark blue beads Coupling is incomplete. peptide.com Recouple the amino acid.

| Intense blue solution and all beads are blue | Coupling has failed. peptide.com | Check the quality of the amino acid and reagents, then repeat the coupling step. |

Despite its widespread use, the Kaiser test has limitations. False positive results can occur because the Fmoc protecting group can be somewhat labile under the test conditions, which include pyridine. peptide.comthieme.de Furthermore, it is less reliable for secondary amines, such as proline, which yield a less distinct red or brownish color. thieme.de

Given these limitations, other qualitative tests have been developed to complement or replace the Kaiser test in certain situations.

Trinitrobenzene Sulfonic Acid (TNBS) Test: This is another sensitive test for primary amines. A positive result, indicating the presence of free amines, is shown by intensely orange or red beads. chempep.com

Acetaldehyde/Chloranil Test: This test is specifically useful for detecting secondary amines, which are not reliably detected by the Kaiser test. A positive result is indicated by dark blue to green beads. chempep.com

Bromophenol Blue Test: This test can also be used to detect free amines. A positive result is indicated by blue beads. chempep.commdpi.com

The choice of test depends on the specific amino acid being coupled and the requirements of the synthesis. A comparison of these common tests is provided below.

Table 2: Comparison of Qualitative Tests for Monitoring SPPS

Test Name Target Amine(s) Positive Result Color Notes
Kaiser Test Primary amines Intense Blue Most common test; less reliable for secondary amines and can give false positives with labile protecting groups. chempep.compeptide.comthieme.de
TNBS Test Primary amines Orange/Red Sensitive test where only the beads are colored. chempep.com
Acetaldehyde/Chloranil Test Secondary amines Dark Blue/Green Useful for N-terminal proline and other secondary amines. chempep.com

| Bromophenol Blue Test | Primary and Secondary amines | Blue | A simple test where a positive result is indicated by blue beads. chempep.commdpi.com |

By employing these qualitative analytical tests, researchers can effectively monitor the progress of peptide synthesis involving this compound, ensuring that each coupling and deprotection step proceeds to completion and ultimately yielding a final product of high purity.

Table 3: List of Mentioned Compounds

Compound Name
Acetaldehyde
Bromophenol Blue
Chloranil
Ethanol
This compound
Ninhydrin
Phenol
Piperidine
Potassium Cyanide (KCN)
Pyridine

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